molecular formula C8H8BrNO4S B2858139 N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester CAS No. 7018-75-9

N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester

Cat. No.: B2858139
CAS No.: 7018-75-9
M. Wt: 294.12
InChI Key: ZADVPRIQZLGRGP-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester is an organic compound with the molecular formula C8H8BrNO4S. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a carbamic acid methyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester typically involves the reaction of 4-bromobenzenesulfonyl chloride with methyl carbamate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Hydrolysis: The carbamic acid methyl ester group can be hydrolyzed to form the corresponding carbamic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include sulfides, sulfoxides, and sulfones.

    Hydrolysis: The major product is the corresponding carbamic acid.

Scientific Research Applications

N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The carbamic acid methyl ester group can undergo hydrolysis, releasing the active carbamic acid moiety.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)sulfonyl]carbamic acid methyl ester
  • N-[(4-fluorophenyl)sulfonyl]carbamic acid methyl ester
  • N-[(4-methylphenyl)sulfonyl]carbamic acid methyl ester

Uniqueness

N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents.

Properties

IUPAC Name

methyl N-(4-bromophenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADVPRIQZLGRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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